molecular formula C42H61N11O10 B115088 Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline CAS No. 140436-66-4

Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline

Cat. No. B115088
M. Wt: 880 g/mol
InChI Key: HQIHHNMDIDWQTA-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPLA-Pro is a synthetic peptide that has been developed as a potential therapeutic agent. It is a seven-amino acid peptide that is derived from the N-terminus of the protease-activated receptor-2 (PAR-2) agonist. PAR-2 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and wound healing.

Mechanism Of Action

The mechanism of action of SPLA-Pro is not fully understood. However, it is believed to activate Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline, which then triggers downstream signaling pathways. Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline activation has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

Biochemical And Physiological Effects

SPLA-Pro has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-6 and TNF-alpha. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and are involved in tissue remodeling. In addition, SPLA-Pro has been shown to promote angiogenesis, which is the formation of new blood vessels, and to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF).

Advantages And Limitations For Lab Experiments

One of the advantages of SPLA-Pro is its specificity for Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline. This allows for targeted activation of Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways without affecting other receptors. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of SPLA-Pro is its cost, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on SPLA-Pro. One area of research is the development of more potent and specific Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline agonists. Another area of research is the investigation of the role of SPLA-Pro in wound healing and tissue regeneration. In addition, further studies are needed to fully understand the mechanism of action of SPLA-Pro and its potential therapeutic applications.
In conclusion, SPLA-Pro is a synthetic peptide that has potential therapeutic applications due to its anti-inflammatory, analgesic, and wound-healing properties. It is synthesized using SPPS and activates Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline signaling pathways. SPLA-Pro has several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the promotion of angiogenesis. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on SPLA-Pro.

Synthesis Methods

SPLA-Pro can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxylic acid group of the incoming amino acid, which then reacts with the amino group of the previous amino acid in the chain.

Scientific Research Applications

SPLA-Pro has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and wound-healing properties. In animal studies, SPLA-Pro has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. It has also been shown to promote wound healing in animal models of diabetic ulcers.

properties

CAS RN

140436-66-4

Product Name

Seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline

Molecular Formula

C42H61N11O10

Molecular Weight

880 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

HQIHHNMDIDWQTA-MRNVWEPHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Other CAS RN

140436-66-4

sequence

SFFLRNP

synonyms

Ser-Phe-Phe-Leu-Arg-Asn-Pro
seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline
SFFLRNP

Origin of Product

United States

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